An In-depth Technical Guide to 3-(2-Aminoethyl)-1-Boc-piperidine (CAS 259180-77-3)
An In-depth Technical Guide to 3-(2-Aminoethyl)-1-Boc-piperidine (CAS 259180-77-3)
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 3-(2-Aminoethyl)-1-Boc-piperidine, a key building block in medicinal chemistry, identified by CAS number 259180-77-3. The document details its physicochemical properties, outlines a probable synthetic route with a general experimental protocol, and discusses its significant application in the development of sigma-1 (σ1) receptor ligands for potential therapeutic use. The guide also includes a summary of its safety information and a visualization of the σ1 receptor signaling pathway, offering a thorough resource for professionals in the field of drug discovery and development.
Introduction
3-(2-Aminoethyl)-1-Boc-piperidine, chemically known as tert-butyl 3-(2-aminoethyl)piperidine-1-carboxylate, is a bifunctional molecule featuring a piperidine ring protected with a tert-butyloxycarbonyl (Boc) group and a primary aminoethyl side chain. This unique structure makes it a valuable intermediate in the synthesis of complex pharmaceutical compounds, particularly as a scaffold for developing ligands targeting the sigma-1 (σ1) receptor. The σ1 receptor is a chaperone protein located at the endoplasmic reticulum and is implicated in a variety of neurological and psychiatric disorders, making it an important target for drug development.
Physicochemical Properties
A summary of the key physicochemical properties of 3-(2-Aminoethyl)-1-Boc-piperidine is presented in the table below. This data is crucial for its handling, storage, and application in chemical synthesis.
| Property | Value | Reference |
| CAS Number | 259180-77-3 | N/A |
| Molecular Formula | C₁₂H₂₄N₂O₂ | N/A |
| Molecular Weight | 228.33 g/mol | N/A |
| Appearance | Colorless to light yellow liquid or solid | N/A |
| Boiling Point | 316.0 ± 15.0 °C (Predicted) | N/A |
| Density | 1.010 ± 0.06 g/cm³ (Predicted) | N/A |
| Solubility | Soluble in common organic solvents | N/A |
| Storage | Store at 2-8°C under an inert atmosphere | N/A |
Synthesis and Purification
Proposed Synthetic Pathway
A likely synthetic approach starts from a suitable Boc-protected piperidine precursor, which is then elaborated to introduce the 2-aminoethyl side chain. One common method for introducing an aminoethyl group is through the reduction of a nitrile.
Experimental Workflow for a Proposed Synthesis
Caption: Proposed workflow for the synthesis of 3-(2-Aminoethyl)-1-Boc-piperidine.
General Experimental Protocol (Hypothetical)
Materials:
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1-Boc-3-piperidineacetonitrile
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Lithium aluminum hydride (LiAlH₄) or a suitable hydrogenation catalyst (e.g., Raney Nickel, Palladium on carbon)
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Anhydrous diethyl ether or tetrahydrofuran (THF)
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Sulfuric acid (dilute)
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Sodium hydroxide (aqueous solution)
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Dichloromethane (DCM)
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Anhydrous sodium sulfate
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Silica gel for column chromatography
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Solvents for chromatography (e.g., ethyl acetate/hexanes mixture)
Procedure:
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Reduction: In a flame-dried round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), a solution of 1-Boc-3-piperidineacetonitrile in an anhydrous solvent (diethyl ether or THF) is prepared. To this solution, the reducing agent (e.g., LiAlH₄) is added portion-wise at 0 °C. The reaction mixture is then stirred at room temperature until the reaction is complete, as monitored by thin-layer chromatography (TLC).
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Work-up: The reaction is carefully quenched by the sequential addition of water, followed by an aqueous sodium hydroxide solution, and then more water. The resulting mixture is stirred until a granular precipitate forms. The solid is removed by filtration and washed with the reaction solvent.
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Extraction and Drying: The filtrate is concentrated under reduced pressure. The residue is then dissolved in dichloromethane and washed with brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is removed in vacuo.
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Purification: The crude product is purified by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 3-(2-Aminoethyl)-1-Boc-piperidine.
Note: This is a generalized protocol and the specific reaction conditions (e.g., temperature, reaction time, and purification method) would need to be optimized.
Analytical Data
The structural confirmation of 3-(2-Aminoethyl)-1-Boc-piperidine relies on standard analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS). While specific spectra are proprietary to manufacturers, the expected NMR data is summarized below.
| ¹H NMR (Predicted) | ¹³C NMR (Predicted) |
| Chemical Shift (ppm) | Assignment |
| ~4.0-3.8 (m) | CH₂-N(Boc) |
| ~3.1-2.9 (m) | CH₂-N(Boc) |
| ~2.8-2.6 (t) | CH₂-NH₂ |
| ~1.8-1.1 (m) | Piperidine ring CH and CH₂ |
| 1.45 (s) | C(CH₃)₃ (Boc) |
| (Broad s) | NH₂ |
Applications in Drug Development: A Scaffold for σ1 Receptor Ligands
3-(2-Aminoethyl)-1-Boc-piperidine serves as a crucial building block for the synthesis of ligands targeting the sigma-1 (σ1) receptor. The primary amine of the aminoethyl side chain provides a key pharmacophoric feature for interaction with the receptor, while the Boc-protected piperidine nitrogen allows for further chemical modifications to optimize ligand properties such as affinity, selectivity, and pharmacokinetic profiles.
The Sigma-1 (σ1) Receptor Signaling Pathway
The σ1 receptor is a unique intracellular chaperone protein primarily located at the mitochondria-associated membrane of the endoplasmic reticulum (ER). It plays a critical role in regulating cellular stress responses and calcium signaling.
The σ1 Receptor Signaling Pathway
Caption: The σ1 receptor signaling pathway at the ER-mitochondrion interface.
Under normal physiological conditions, the σ1 receptor is associated with the binding immunoglobulin protein (BiP). Upon stimulation by ligands or cellular stress, the σ1 receptor dissociates from BiP and can then modulate the activity of various ion channels and signaling proteins, most notably the inositol 1,4,5-trisphosphate (IP3) receptor. This modulation affects calcium flux from the ER to the mitochondria, which in turn influences cellular bioenergetics and survival pathways.
Safety Information
Based on available safety data sheets, 3-(2-Aminoethyl)-1-Boc-piperidine should be handled with care in a laboratory setting.
| Hazard | Precautionary Statement |
| Skin Irritation | Wear protective gloves and clothing. |
| Eye Irritation | Wear eye and face protection. |
| Respiratory Irritation | Use only in a well-ventilated area. Avoid breathing dust/fume/gas/mist/vapors/spray. |
Conclusion
3-(2-Aminoethyl)-1-Boc-piperidine is a versatile and valuable chemical intermediate for the synthesis of complex nitrogen-containing heterocyclic compounds. Its primary application in the development of σ1 receptor ligands highlights its importance in the field of medicinal chemistry and drug discovery. This technical guide provides essential information for researchers and scientists working with this compound, from its fundamental properties to its role in targeting a key therapeutic pathway. Further research into the synthesis and applications of derivatives of this scaffold holds promise for the development of novel therapeutics for a range of central nervous system disorders.
